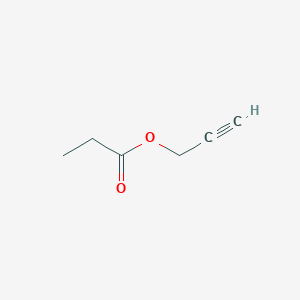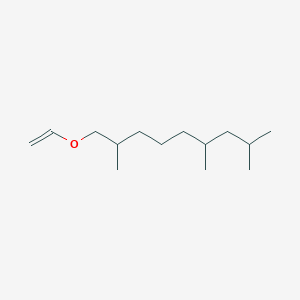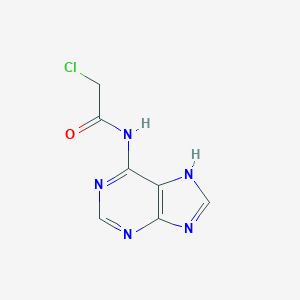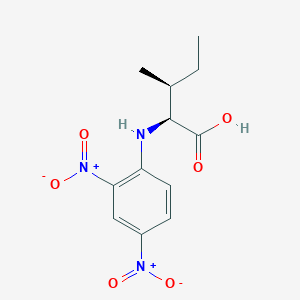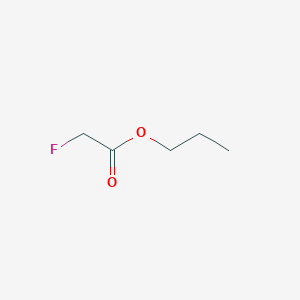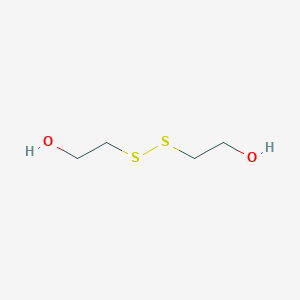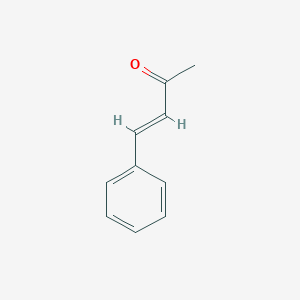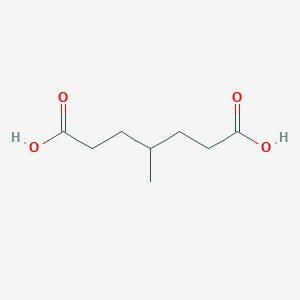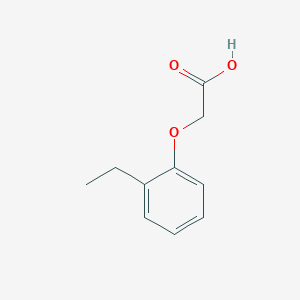![molecular formula C22H16 B168080 Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene CAS No. 16310-66-0](/img/structure/B168080.png)
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene, commonly known as HCDN, is a cyclic hydrocarbon compound that has gained significant attention in the scientific community due to its unique structure and potential applications. HCDN is a highly strained, polycyclic compound that is composed of 21 carbon atoms and nine double bonds.
Aplicaciones Científicas De Investigación
HCDN has shown potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, HCDN can be used as a building block for the synthesis of other complex organic compounds. In materials science, HCDN can be used as a precursor for the synthesis of novel materials with unique mechanical and electronic properties. In medicinal chemistry, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of HCDN is not fully understood, but it is believed to be related to its highly strained structure and the presence of multiple double bonds. HCDN has been shown to interact with various biological molecules, including enzymes and receptors, and may act as a modulator of their activity. Additionally, HCDN has been shown to induce oxidative stress in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
HCDN has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that HCDN can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HCDN has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In animal studies, HCDN has been shown to exhibit anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HCDN in lab experiments is its unique structure, which can lead to the synthesis of novel compounds with unique properties. Additionally, HCDN has been shown to exhibit anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the main limitations of using HCDN in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research and development of HCDN. One potential direction is the synthesis of novel materials with unique mechanical and electronic properties. Another potential direction is the development of HCDN-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HCDN and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of HCDN is a complex and multi-step process that involves the use of various chemical reagents and catalysts. One of the most common methods for synthesizing HCDN is through the use of a Diels-Alder reaction between a cyclohexadiene and a tetracyclone. This reaction leads to the formation of a highly strained, polycyclic intermediate, which is then subjected to a series of chemical transformations to yield the final product.
Propiedades
Número CAS |
16310-66-0 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene |
InChI |
InChI=1S/C22H16/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-6,11-12H,7-10H2 |
Clave InChI |
LHZJGHOQJMSPOM-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
SMILES canónico |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(CC6)C=C2 |
Sinónimos |
3,4,11,12-Tetrahydrobenzo[ghi]perylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



